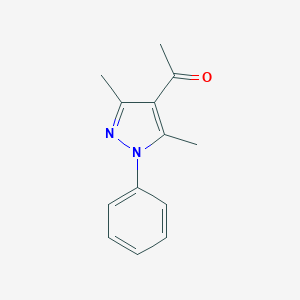

1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone and its derivatives can be achieved through solvent-free one-pot cyclization and acetylation of chalcones under microwave irradiation. This process involves the use of substituted chalcones, hydrazine hydrate, and acetic anhydride, yielding more than 75% of 1 N-acetyl pyrazole derivatives. These methods offer a green chemistry approach due to the absence of solvent, highlighting the efficiency and environmental friendliness of the synthesis process (Thirunarayanan & Sekar, 2016).

Molecular Structure Analysis

The molecular structure of 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone derivatives has been extensively studied. These compounds exhibit nonplanar geometries with varying dihedral angles between the phenyl rings and the central pyrazole ring, demonstrating the compound's flexibility and potential for varied intermolecular interactions. Structural studies are supported by weak intermolecular interactions such as C-H...O, C-H...π, and π-π, which contribute to the stabilization of the crystal structure (Bustos et al., 2015).

Chemical Reactions and Properties

1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone participates in various chemical reactions, including cyclization, acetylation, and reaction with active halogen-containing compounds, leading to the synthesis of novel heterocyclic compounds. These reactions are facilitated by the compound's active functional groups, which also influence its chemical properties and reactivity patterns (Attaby et al., 2006).

Physical Properties Analysis

The physical properties of 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone derivatives, including solubility, melting point, and crystallinity, are characterized by spectroscopic techniques and X-ray diffraction studies. These properties are crucial for understanding the compound's behavior in different environments and for its application in various fields (Delgado et al., 2020).

Chemical Properties Analysis

The chemical properties of 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone derivatives, such as reactivity, stability, and interaction with other molecules, are significantly influenced by their molecular structure and the presence of functional groups. Studies involving NBO analysis, HOMO-LUMO analysis, and molecular docking have provided insights into the compound's stability, charge transfer, and potential biological activity. These analyses highlight the compound's role in nonlinear optics and its potential as an anti-neoplastic agent (Mary et al., 2015).

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Synthesis

Research on substituted pyrazole derivatives, including 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone derivatives, has shown that these compounds possess nonplanar molecular structures with significant dihedral angles. The crystal structures of these derivatives are characterized by weak intermolecular interactions, highlighting their potential for further chemical modification and application in the development of novel compounds (Bustos et al., 2015).

Antimicrobial Activity

Several studies have synthesized new derivatives of 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone, demonstrating significant antibacterial and antifungal activities. These compounds have been tested against a variety of pathogens, showing their potential as antimicrobial agents. For instance, a study synthesized diversely substituted derivatives, which exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, with certain compounds being identified as more potent than others (Raju et al., 2016).

Anticancer Properties

Research into novel series of pyrazole chalcones derived from 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone has shown promising anti-inflammatory, antioxidant, and antimicrobial activities, which are crucial in the search for new anticancer agents. These compounds have been evaluated for their ability to inhibit TNF-alpha and IL-6, suggesting their utility in anti-inflammatory and potentially anticancer therapies (Bandgar et al., 2009).

Spectral Analysis and Chemical Interactions

The spectral analysis of 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone derivatives provides insights into their chemical properties and interactions. One study detailed the solvent-free synthesis of 1-acetyl pyrazoles, underscoring the efficiency of microwave irradiation in producing high yields of these compounds, which were characterized by detailed spectral data, aiding in the understanding of their chemical behavior (Thirunarayanan & Sekar, 2016).

Safety and Hazards

Wirkmechanismus

Target of Action

Pyrazole derivatives are known for their diverse pharmacological effects .

Mode of Action

It’s worth noting that pyrazole derivatives have been reported to exhibit a broad range of chemical and biological properties .

Biochemical Pathways

It’s known that pyrazole derivatives can influence a variety of biological activities .

Eigenschaften

IUPAC Name |

1-(3,5-dimethyl-1-phenylpyrazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-9-13(11(3)16)10(2)15(14-9)12-7-5-4-6-8-12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBPRELHKWHPLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345901 | |

| Record name | 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26669457 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone | |

CAS RN |

1210-43-1 | |

| Record name | 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino]-](/img/structure/B75086.png)